TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+
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Overview
Description
TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ is a complex organic compound featuring a tert-butyl group, a hydroxyethyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Hydroxyethyl Group: This step often involves the alkylation of the tetrahydroisoquinoline with an appropriate hydroxyethyl halide under basic conditions.
Addition of the Tert-Butyl Group: The tert-butyl group is usually introduced via a tert-butyl esterification reaction, where the carboxylic acid group of the tetrahydroisoquinoline derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of aldehydes or ketones.
Reduction: The compound can be reduced to modify the tetrahydroisoquinoline core or the hydroxyethyl group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ serves as a versatile intermediate for the construction of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and natural products.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used to probe the activity of enzymes involved in the metabolism of isoquinoline derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests applications in drug development, particularly for neurological and cardiovascular diseases.
Industry
In the industrial sector, TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ can be used as a building block for the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the tetrahydroisoquinoline core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: Shares the core structure but lacks the tert-butyl and hydroxyethyl groups.
6-Hydroxyethyl Tetrahydroisoquinoline: Similar but without the tert-butyl group.
Tert-Butyl Tetrahydroisoquinoline: Lacks the hydroxyethyl group.
Uniqueness
TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl and hydroxyethyl groups allows for a broader range of chemical transformations and interactions with biological targets compared to its simpler analogs.
Properties
CAS No. |
1008517-85-8 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-8-6-13-10-12(7-9-18)4-5-14(13)11-17/h4-5,10,18H,6-9,11H2,1-3H3 |
InChI Key |
HENHYLNSPULWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CCO |
Purity |
95 |
Origin of Product |
United States |
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